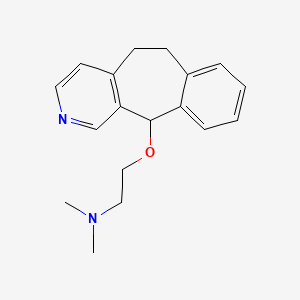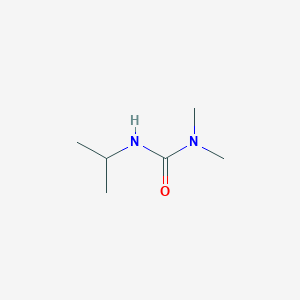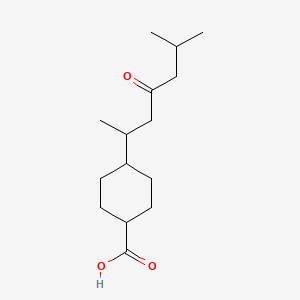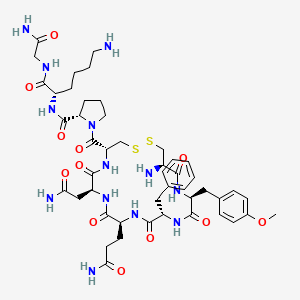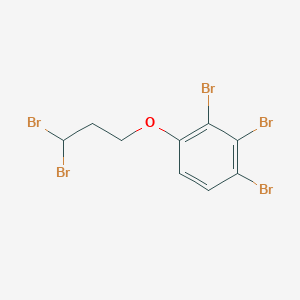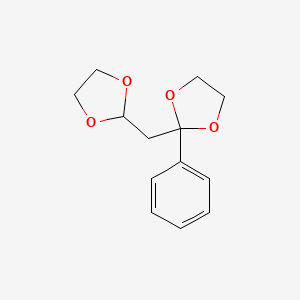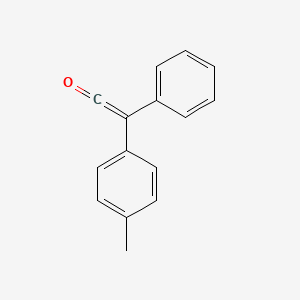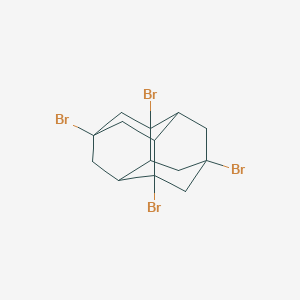
1,4,6,9-Tetrabromdiamantan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6,9-Tetrabromdiamantan typically involves the bromination of diamantane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4,6,9-Tetrabromdiamantan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form brominated diamantane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of diamantane or partially brominated diamantane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various brominated and non-brominated diamantane derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,4,6,9-Tetrabromdiamantan has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other brominated diamantane derivatives and functionalized diamondoid compounds.
Biology: The compound is used in the study of biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials, such as high-performance polymers and nanomaterials, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism by which 1,4,6,9-Tetrabromdiamantan exerts its effects depends on its interaction with molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1,3,5,7-Tetrabromadamantane: Another brominated diamondoid with similar structural properties but different bromination pattern.
1,4,6,9-Tetranitrodiamantane: A nitro derivative of diamantane with distinct chemical reactivity and applications.
1,4,6,9-Tetraiododiamantane: An iodinated analogue with unique properties due to the presence of iodine atoms.
Uniqueness: 1,4,6,9-Tetrabromdiamantan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16Br4 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
InChI Key |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


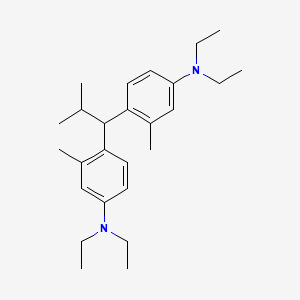
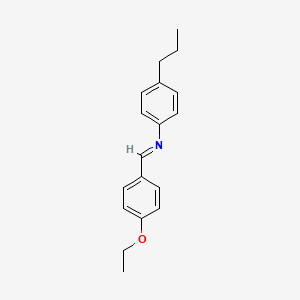
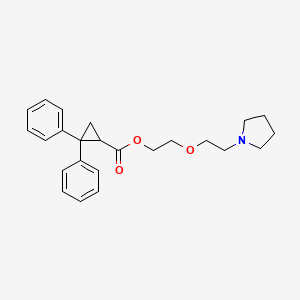
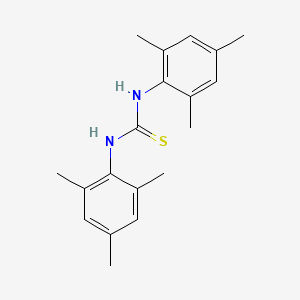
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
